1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrrole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the pyrrole moiety.
1-methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the pyrazole moiety.
Uniqueness
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both pyrazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16N4/c1-9-7-11(15(3)13-9)12-8-10-5-4-6-14(10)2/h4-7,12H,8H2,1-3H3 |
InChI Key |
WIHBAOURYBVHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.